5-Norbornene-2-acetic acid succinimidyl ester

Catalog No.
S928603
CAS No.
1234203-45-2
M.F
C13H15NO4
M. Wt
249.266
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Norbornene-2-acetic acid succinimidyl ester

CAS Number

1234203-45-2

Product Name

5-Norbornene-2-acetic acid succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate

Molecular Formula

C13H15NO4

Molecular Weight

249.266

InChI

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2

InChI Key

AOGNOQQTUYLDKN-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3

Synonyms

Bicyclo[2.2.1]hept-5-ene-2-acetic acid, 2,5-dioxo-1-pyrrolidinyl ester

Bioconjugation Tool

5-Norbornene-2-acetic acid succinimidyl ester (NHS ester) is a valuable tool in bioconjugation reactions for attaching molecules to biomolecules like proteins and peptides. The NHS ester group in this molecule reacts readily with primary amines, which are abundant functional groups found on the side chain of the amino acid lysine in proteins. This reaction forms a stable amide bond between the 5-Norbornene-2-acetic acid succinimidyl ester and the protein [].

Inverse-Electron-Demand Diels-Alder Cycloaddition

The norbornene moiety present in 5-Norbornene-2-acetic acid succinimidyl ester is particularly attractive for its ability to participate in a cycloaddition reaction called the inverse-electron-demand Diels-Alder reaction. This reaction involves the norbornene reacting with strained dienophiles, such as 1,2,4,5-tetrazines []. This cycloaddition is bioorthogonal, meaning it can occur selectively within living systems without interfering with native biological processes []. This property makes it useful for various biological imaging applications.

Applications in Biological Imaging

By attaching 5-Norbornene-2-acetic acid succinimidyl ester to biomolecules of interest within a cell, for example, by labeling antibodies or proteins, researchers can introduce a norbornene tag. This tagged biomolecule can then be visualized through a subsequent reaction with a fluorescently labeled tetrazine. The bioorthogonality of the cycloaddition reaction ensures minimal background signal and high specificity for the norbornene-tagged biomolecules [].

5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound characterized by its unique bicyclic structure, which includes a norbornene moiety. The compound has the molecular formula C13H15NO4C_{13}H_{15}NO_{4} and a molar mass of approximately 249.26 g/mol. It appears as a colorless to pale yellow solid and is soluble in various organic solvents. The compound is notable for its reactive succinimidyl ester functional group, which facilitates conjugation reactions with amine-containing compounds, such as lysine residues found in proteins and peptides .

Norbornene NHS ester doesn't have a direct biological effect. Its primary function is as a linker molecule in bioconjugation reactions. The NHS ester group reacts specifically with primary amines on biomolecules, forming a stable amide bond. This covalent linkage allows researchers to attach the norbornene moiety to a target biomolecule for further applications. The norbornene group itself can then be used for subsequent reactions, such as cycloadditions with tetrazines for bioorthogonal labeling or imaging purposes [].

  • Irritant: It may cause skin and eye irritation upon contact []. Wear gloves, eye protection, and protective clothing when handling.
  • Potential allergen: NHS esters have been known to cause allergic reactions in some individuals. Handle with care and avoid inhalation or ingestion.

The primary chemical reaction involving 5-norbornene-2-acetic acid succinimidyl ester is its ability to undergo nucleophilic acyl substitution with amines. This reaction is particularly relevant in bioconjugation where the succinimidyl ester reacts with amine groups to form stable amide bonds. Additionally, the norbornene structure allows for participation in inverse electron demand Diels-Alder cycloadditions, especially with 1,2,4,5-tetrazines, which are useful in bioorthogonal reactions for labeling biomolecules .

5-Norbornene-2-acetic acid succinimidyl ester exhibits significant biological activity due to its ability to conjugate with biomolecules. This property makes it valuable in various applications including drug delivery and biological imaging. The compound's reactivity with amine groups enables it to label proteins or peptides effectively, facilitating studies of protein interactions and functions within biological systems .

The synthesis of 5-norbornene-2-acetic acid succinimidyl ester typically involves several steps:

  • Formation of Norbornene Derivative: The norbornene structure can be synthesized through cycloaddition reactions or other methods to create the bicyclic framework.
  • Acylation: The norbornene derivative is then reacted with succinimidyl chloride or an equivalent reagent to introduce the succinimidyl ester functional group.
  • Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.

This synthetic pathway allows for the production of high-purity 5-norbornene-2-acetic acid succinimidyl ester suitable for research and application purposes .

5-Norbornene-2-acetic acid succinimidyl ester has several important applications:

  • Bioconjugation: Its ability to react with amine-containing biomolecules makes it a key reagent for creating conjugates in proteomics and drug development.
  • Biological Imaging: The compound is utilized in labeling strategies for tracking biomolecules within living systems.
  • Polymer Chemistry: It can be employed in the synthesis of functionalized polymers through click chemistry approaches.
  • Drug Delivery Systems: Its reactive nature facilitates the development of targeted drug delivery vehicles that can release therapeutic agents in specific biological environments .

Interaction studies involving 5-norbornene-2-acetic acid succinimidyl ester typically focus on its reactivity with various biomolecules. These studies assess how effectively the compound can form stable conjugates with proteins and peptides, influencing their stability, activity, and cellular uptake. Such interactions are crucial for understanding the compound's potential in therapeutic applications and its role in biological systems .

Several compounds share structural or functional similarities with 5-norbornene-2-acetic acid succinimidyl ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-(N-Hydroxysuccinimide) propanoic acidLinearSimpler structure; less steric hindrance
Maleimide derivativesCyclicReactivity with thiols; used in different contexts
N-HydroxysuccinimideLinearCommonly used coupling agent; lacks bicyclic structure
4-(N-Hydroxysuccinimide) butanoic acidLinearSimilar reactivity but less sterically hindered

5-Norbornene-2-acetic acid succinimidyl ester stands out due to its bicyclic structure that enhances stability and reactivity under physiological conditions compared to linear analogs. Its unique ability to participate in bioorthogonal reactions further distinguishes it from similar compounds .

XLogP3

1

Dates

Modify: 2024-04-14

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